

Commercial Suppliers and Technical Guide for 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Pyridinyl)benzaldehyde

Cat. No.: B070815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for **2-(4-Pyridinyl)benzaldehyde** (CAS No. 176526-00-4). The information is intended to assist researchers, scientists, and drug development professionals in sourcing this key intermediate for their synthetic and research needs. This document presents a compilation of supplier data, a representative experimental protocol for a common application, and a logical workflow for supplier selection.

Introduction to 2-(4-Pyridinyl)benzaldehyde

2-(4-Pyridinyl)benzaldehyde is a versatile bifunctional molecule containing both a pyridine ring and a benzaldehyde moiety.^[1] This unique structure makes it a valuable building block in a wide range of chemical syntheses. It is particularly significant in the development of pharmaceuticals, agrochemicals, and novel materials.^[1] Its applications include the synthesis of anti-cancer agents, compounds targeting neurological disorders, ligands for metal complexes used in catalysis, fluorescent probes for biological imaging, and materials for organic electronics.^[1] The reactivity of the aldehyde group allows for various transformations such as condensation and coupling reactions, making it a crucial intermediate in the construction of complex molecular architectures.^[1]

Commercial Supplier Data

The following table summarizes the offerings for **2-(4-Pyridinyl)benzaldehyde** from various commercial suppliers. This data is intended for comparative purposes to aid in procurement decisions.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Chem-Impex	23514	≥ 95% (NMR)	250 mg, 1 g, 25 g	176526-00-4
Sigma-Aldrich (Ambeed)	AMBH3155FA4E	97%	Not specified	176526-00-4
Sunway Pharm Ltd	CB65170	97%	1 g, 5 g, 25 g	176526-00-4
Parchem	Not specified	Not specified	Bulk and other packaging	176526-00-4
SynChem	SC-17907	95+%	10 g	176526-00-4

Note: Product availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information. Some suppliers may also offer custom synthesis services for specific purity requirements or larger quantities.

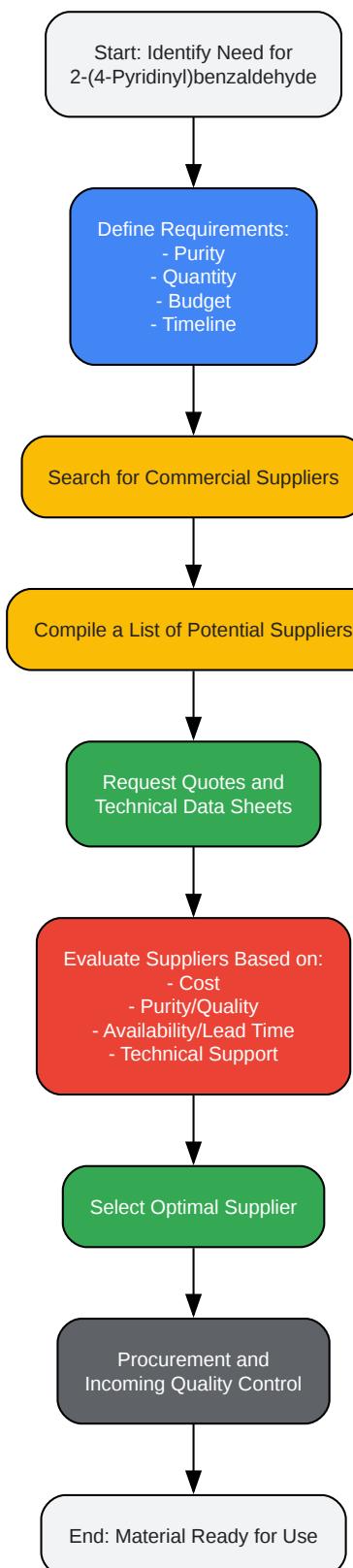
Experimental Protocols

Detailed experimental protocols for specific applications of **2-(4-Pyridinyl)benzaldehyde** are often proprietary or published in peer-reviewed literature. Provided below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds, to illustrate its use in forming carbon-carbon bonds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Pyridylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates and reaction scales.

Materials:


- Aryl halide (e.g., bromobenzene) (1.0 equiv)
- Pyridylboronic acid (or boronate ester) (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the pyridylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.^{[2][3]}

Visualization of Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier for **2-(4-Pyridinyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-(4-Pyridinyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070815#commercial-suppliers-of-2-4-pyridinyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com